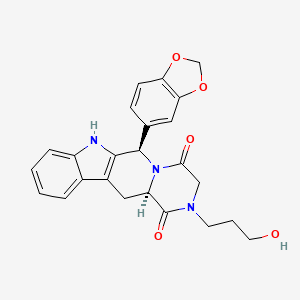
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate is a deuterated organophosphate compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate typically involves the deuteration of butyl alcohol followed by phosphorylation. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions. The phosphorylating agent, such as phosphorus oxychloride or phosphoric acid, is then reacted with the deuterated butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent deuteration and phosphorylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized products.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
科学的研究の応用
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways involving phosphorus.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical pathways and effects. The specific pathways involved depend on the context of its application, such as metabolic studies or drug development.
類似化合物との比較
Similar Compounds
Butyl dihydrogen phosphate: The non-deuterated analog of the compound.
Deuterated organophosphates: Other organophosphates with deuterium incorporation.
Phosphoric acid derivatives: Compounds with similar phosphate groups but different organic moieties.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it valuable for specific scientific applications where isotope effects are crucial.
特性
分子式 |
C4H11O4P |
|---|---|
分子量 |
163.16 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/i1D3,2D2,3D2,4D2 |
InChIキー |
BNMJSBUIDQYHIN-YNSOAAEFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)O |
正規SMILES |
CCCCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)



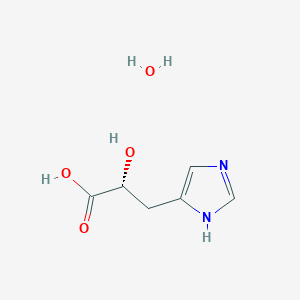
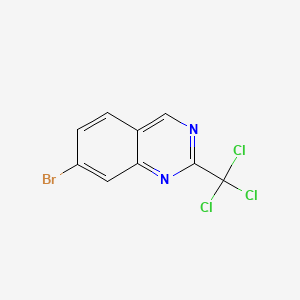
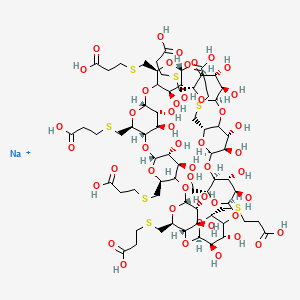
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)

![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)

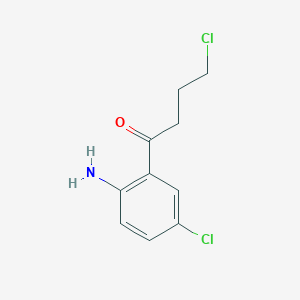
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
